Cas no 39903-21-4 (29-Hydroxyfriedelan-3-one)

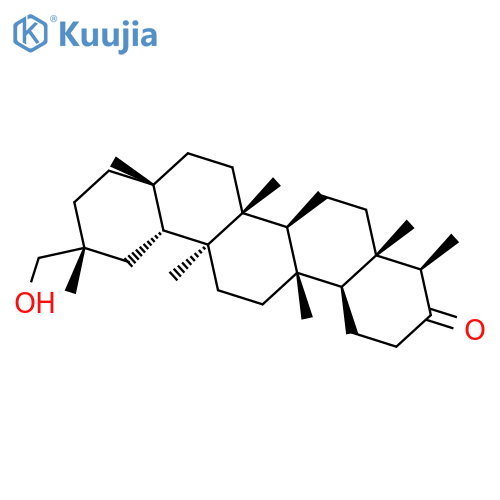

29-Hydroxyfriedelan-3-one structure

商品名:29-Hydroxyfriedelan-3-one

29-Hydroxyfriedelan-3-one 化学的及び物理的性質

名前と識別子

-

- 24,25,26-Trinoroleanan-3-one, 29-hydroxy-5,9,13-trimethyl-, (4b,5b,8a,9b,10a,13a,14b,20a)-

- 29-Hydroxyfriedelan-3-one

- 24,25,26-Trinoroleanan-3-one, 29-hydroxy-5,9,13-trimethyl-,(4b,5b,8a,9b,10a,13a,14b,20a)-

- 3-Oxo-29-hydroxyfriedelane

- Friedelane-3-one-29-ol

- CHEMBL516320

- 39903-21-4

- (-)-29-Hydroxyfriedelan-3-one

- BDBM50242230

- AKOS032962444

- 29-hydroxy-3-friedelanone

- FS-9863

- (4R,4aS,6aS,6bR,8aS,11R,12aR,12bS,14aS,14bS)-11-(hydroxymethyl)-4,4a,6b,8a,11,12b,14a-heptamethylicosahydropicen-3(2H)-one

- Friedelane-3-on-29-ol

- DTXSID301311302

- (4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one

- SCHEMBL4414743

- 29-hydroxyfriedelin

- CHEBI:132374

- [ "" ]

- 11-(Hydroxymethyl)-4,4a,6b,8a,11,12b,14a-heptamethylicosahydro-3(2H)-picenone #

- D:A-Friedooleanan-3-one, 29-hydroxy-, (20.alpha.)-

- NAOCHKKFDYTOII-UHFFFAOYSA-N

- ConMedNP.2270

- ConMedNP.2268

- ConMedNP.2269

-

- インチ: InChI=1S/C31H52O2/c1-25(2)24(33)10-9-21-28(5)16-18-31(8)23-19-26(3,20-32)13-14-27(23,4)15-17-30(31,7)22(28)11-12-29(21,25)6/h21-23,32H,9-20H2,1-8H3/t21-,22-,23+,26?,27+,28-,29-,30+,31-/m0/s1

- InChIKey: VMNWCCRDCHSHJU-AQSQDIFFSA-N

- ほほえんだ: C[C@@]12CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)CO)C)C)CCC(=O)C5(C)C)C)C

計算された属性

- せいみつぶんしりょう: 442.38100

- どういたいしつりょう: 442.381080833g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 32

- 回転可能化学結合数: 1

- 複雑さ: 805

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 10

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.2

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 518.7±23.0 °C at 760 mmHg

- フラッシュポイント: 219.3±15.2 °C

- PSA: 37.30000

- LogP: 7.42940

- じょうきあつ: 0.0±3.1 mmHg at 25°C

29-Hydroxyfriedelan-3-one セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

29-Hydroxyfriedelan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27800-5mg |

29-Hydroxyfriedelan-3-one |

39903-21-4 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2836-1 mg |

29-Hydroxyfriedelan-3-one |

39903-21-4 | 1mg |

¥2035.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2836-1 mL * 10 mM (in DMSO) |

29-Hydroxyfriedelan-3-one |

39903-21-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3330 | 2023-09-15 | |

| A2B Chem LLC | AF82717-5mg |

29-Hydroxyfriedelan-3-one |

39903-21-4 | 98.5% | 5mg |

$644.00 | 2024-04-20 | |

| TargetMol Chemicals | TN2836-5 mg |

29-Hydroxyfriedelan-3-one |

39903-21-4 | 98% | 5mg |

¥ 3,230 | 2023-07-11 | |

| TargetMol Chemicals | TN2836-5mg |

29-Hydroxyfriedelan-3-one |

39903-21-4 | 5mg |

¥ 3230 | 2024-07-20 | ||

| TargetMol Chemicals | TN2836-1 ml * 10 mm |

29-Hydroxyfriedelan-3-one |

39903-21-4 | 1 ml * 10 mm |

¥ 3330 | 2024-07-20 |

29-Hydroxyfriedelan-3-one 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

39903-21-4 (29-Hydroxyfriedelan-3-one) 関連製品

- 220199-90-6(Cyclohexanone,2-(hydroxymethyl)-, (2S)-)

- 38580-68-6(4-(Hydroxymethyl)cyclohexanone)

- 32916-58-8(3-(Hydroxymethyl)cyclohexanone)

- 5331-08-8(2-(Hydroxymethyl)cyclohexanone)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:39903-21-4)29-Hydroxyfriedelan-3-one

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ